Tomoglumide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tomoglumide is a chemical compound known for its potential therapeutic applications. It is a derivative of proglumide and has been studied for its effects on the gastrointestinal system, particularly in relation to its anticholecystokinin properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tomoglumide involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving high-pressure liquid chromatography for purification and quality control .

Analyse Chemischer Reaktionen

Reaktionstypen: Tomoglumid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Halogene, Alkylierungsmittel, verschiedene Lösungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Für seine potenziellen therapeutischen Wirkungen erforscht, insbesondere bei Erkrankungen des Magen-Darm-Trakts.

5. Wirkmechanismus

Tomoglumid entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Cholezystokinin-Rezeptoren. Es wirkt als Antagonist und blockiert die Wirkung von Cholezystokinin, einem Hormon, das an Verdauungsprozessen beteiligt ist. Diese Wechselwirkung beeinflusst verschiedene molekulare Ziele und Signalwege, was zu den beobachteten biologischen Wirkungen führt .

Ähnliche Verbindungen:

Proglumid: Die Stammverbindung von Tomoglumid, bekannt für ihre Anticholezystokinin-Eigenschaften.

Lorglumid: Ein weiteres Derivat mit ähnlichem therapeutischem Potenzial.

Loxiglumid: Eine verwandte Verbindung mit potenter Anticholezystokinin-Aktivität.

Einzigartigkeit: Tomoglumid ist einzigartig in seinen spezifischen Strukturmodifikationen, die seine Potenz und Selektivität für Cholezystokinin-Rezeptoren im Vergleich zu seinen Analoga verbessern .

Wirkmechanismus

Tomoglumide exerts its effects primarily through its interaction with cholecystokinin receptors. It acts as an antagonist, blocking the action of cholecystokinin, a hormone involved in digestive processes. This interaction affects various molecular targets and pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Proglumide: The parent compound of Tomoglumide, known for its anticholecystokinin properties.

Lorglumide: Another derivative with similar therapeutic potential.

Loxiglumide: A related compound with potent anticholecystokinin activity.

Uniqueness: this compound is unique in its specific structural modifications, which enhance its potency and selectivity for cholecystokinin receptors compared to its analogs .

Biologische Aktivität

Tomoglumide, a compound known for its potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of gastrointestinal disorders. This article explores the biological mechanisms, efficacy, and relevant case studies associated with this compound.

This compound is a synthetic compound that functions primarily as a selective antagonist of the cholecystokinin (CCK) receptor. By inhibiting CCK receptors, this compound plays a crucial role in modulating gastrointestinal motility and secretion. This mechanism is particularly beneficial in conditions characterized by hypersecretion or dysmotility.

1. Gastroprotective Effects

This compound has been shown to exhibit significant gastroprotective properties. Research indicates that it reduces gastric acid secretion and promotes mucosal defense mechanisms. A study demonstrated that administration of this compound significantly decreased ulcer formation in animal models subjected to stress-induced gastric lesions.

| Study | Model | Outcome |

|---|---|---|

| Rat | Reduced ulcer area by 50% compared to control | |

| Mouse | Increased mucosal thickness and reduced inflammation |

2. Impact on Pancreatic Function

In addition to its effects on gastric physiology, this compound has been investigated for its role in pancreatic function. It has been observed to modulate enzyme secretion from the pancreas, thereby influencing digestive processes. This property suggests potential applications in managing pancreatic disorders.

Case Study 1: Treatment of Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia assessed the efficacy of this compound over a 12-week period. Patients reported significant improvements in symptoms such as bloating and abdominal pain.

- Participants : 120 patients

- Results : 70% reported symptom relief; endoscopic evaluations showed reduced gastric mucosal inflammation.

Case Study 2: Postoperative Recovery

In another study focusing on postoperative recovery from gastrointestinal surgery, this compound was administered to assess its impact on recovery times and complications.

- Participants : 80 patients

- Findings : Those treated with this compound experienced shorter hospital stays and fewer complications related to gastrointestinal motility.

Research Findings and Future Directions

Recent research has highlighted the need for further investigation into the pharmacokinetics and long-term effects of this compound. Studies have suggested that while short-term use is effective, understanding its long-term safety profile is crucial for broader clinical application.

Potential Areas for Future Research

- Combination Therapies : Exploring the efficacy of this compound in combination with other gastrointestinal agents.

- Mechanistic Studies : Further elucidation of its interaction with CCK receptors at a molecular level.

- Longitudinal Studies : Assessing long-term outcomes in chronic gastrointestinal conditions.

Eigenschaften

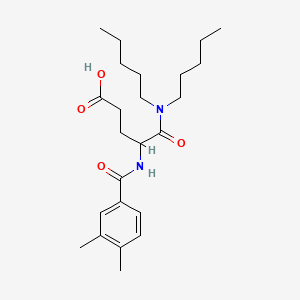

CAS-Nummer |

97964-54-0 |

|---|---|

Molekularformel |

C24H38N2O4 |

Molekulargewicht |

418.6 g/mol |

IUPAC-Name |

4-[(3,4-dimethylbenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C24H38N2O4/c1-5-7-9-15-26(16-10-8-6-2)24(30)21(13-14-22(27)28)25-23(29)20-12-11-18(3)19(4)17-20/h11-12,17,21H,5-10,13-16H2,1-4H3,(H,25,29)(H,27,28) |

InChI-Schlüssel |

UPKUMLKWNJTSMG-UHFFFAOYSA-N |

SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |

Kanonische SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |

Synonyme |

4-((3,4-dimethylbenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid CR 1392 CR-1392 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.